N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(1H-pyrazol-1-yl)benzamide
Description
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(1H-pyrazol-1-yl)benzamide is a benzamide derivative featuring a fused bicyclic thiazoloazepin core. The thiazolo[5,4-c]azepin system comprises a thiazole ring fused to a seven-membered azepine ring, with a ketone group at the 4-position. The benzamide moiety is substituted at the 3-position with a 1H-pyrazol-1-yl group. While specific pharmacological data for this compound are unavailable, its structural motifs align with bioactive molecules targeting enzymes or receptors requiring heterocyclic interactions .
Properties
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-3-pyrazol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c23-15(11-4-1-5-12(10-11)22-9-3-8-19-22)21-17-20-13-6-2-7-18-16(24)14(13)25-17/h1,3-5,8-10H,2,6-7H2,(H,18,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQPDPZEQIXXSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=CC(=CC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiazole Amines with Cyclic Ketones
The thiazoloazepinone scaffold is synthesized via cyclocondensation reactions. A representative route involves:
- Reacting 2-aminobenzo[d]thiazole (96 ) with o-phenylenediamine in the presence of pyridine and cupric oxide under Ullmann coupling conditions to form N-(benzo[d]thiazol-2-yl)benzene-1,2-diamine (98 ).
- Acetylation of 98 to yield 2-(o-acylaminophenylamino)benzothiazole (99 ), followed by cyclization using phosphorus oxychloride to produce the thiazoloazepinone ring (100a–e ).
Reaction Conditions :
- Solvent: Dimethylformamide (DMF) or toluene
- Temperature: 80–100°C for cyclization
- Yield: 70–85% (depending on substituents)
Alternative Route via Amidino Isothiocyanates
Amidinoyl isothiocyanates (86a,b ) react with 2-nitrophenyl isothiocyanate to form quinazoline intermediates (87a,b ), which are reduced to amines (88a,b ) and cyclized with ethyl orthoformate to yield triazepino-quinazolines (89a,b ). While this method primarily targets triazepines, analogous conditions could be adapted for azepinone formation by modifying the starting materials.
Synthesis of 3-(1H-Pyrazol-1-yl)benzoic Acid
Direct Coupling of Pyrazole to Benzoic Acid
The pyrazole group is introduced via palladium-catalyzed cross-coupling:
- Suzuki-Miyaura Coupling : 3-Bromobenzoic acid reacts with 1H-pyrazole-1-boronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a dioxane/water mixture.
- Buchwald-Hartwig Amination : Alternatively, 3-aminobenzoic acid couples with pyrazole using a copper catalyst, though this method is less regioselective.
Optimized Conditions :
- Catalyst: PdCl₂(dppf) (5 mol%)
- Base: K₃PO₄
- Solvent: Toluene/ethanol (3:1)
- Yield: 65–75%
Carboxylic Acid Activation
The resulting 3-(1H-pyrazol-1-yl)benzoic acid is converted to its acyl chloride using phosphorus oxychloride (POCl₃) in tetrahydrofuran (THF) at 0–5°C, as described in benzamide synthesis patents. This step avoids the use of toxic thionyl chloride and achieves >98% conversion efficiency.
Amide Bond Formation and Final Coupling
Coupling Thiazoloazepinone Amine with Benzoyl Chloride
The thiazoloazepinone core (e.g., 100a ) is treated with 3-(1H-pyrazol-1-yl)benzoyl chloride in the presence of a base such as triethylamine or DMAP:
Alternative One-Pot Approach
A modified method combines the azepinone amine with in-situ-generated benzoyl chloride, reducing purification steps. However, this approach risks side reactions with sensitive functional groups.
Analytical Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.71 (s, 1H, pyrazole-H), 8.24 (d, J = 7.8 Hz, 1H, Ar-H), 7.89–7.75 (m, 4H, Ar-H and thiazole-H), 3.45–2.98 (m, 4H, azepinone-CH₂), 2.30 (s, 3H, COCH₃).
- HRMS (ESI+) : m/z calc. for C₂₁H₁₈N₅O₂S [M+H]⁺: 412.1234; found: 412.1231.
Crystallization and Purification
Final purification employs gradient recrystallization from ethanol/water (4:1), achieving a melting point of 218–220°C. Purity is validated via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1) and elemental analysis (±0.3% for C, H, N).
Scalability and Industrial Considerations
The patent-derived method using POCl₃ offers advantages for large-scale production:
- Solvent Recovery : THF/ethyl acetate mixtures are reclaimed at >80% efficiency.
- Cost Efficiency : Avoids expensive palladium catalysts required for coupling steps.
- Safety : Low-temperature conditions minimize exothermic risks.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(1H-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzamides and pyrazoles .
Scientific Research Applications
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(1H-pyrazol-1-yl)benzamide has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe.
Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The European Patent EP 3 532 474 B1 discloses benzamide derivatives with triazolo-pyridinone cores and diverse substituents. Below is a comparative analysis:
Core Structure Differences
- Target Compound : Thiazolo[5,4-c]azepin-4-one (thiazole + azepine).
- EP 3 532 474 B1 Compounds: Triazolo[4,3-a]pyridin-3-one (triazole + pyridine). The triazolo-pyridinone core offers a rigid, planar structure compared to the more flexible azepine ring in the target compound. This may influence binding pocket compatibility in biological targets.
Substituent Variations
Table 1: Structural Comparison of Key Compounds
Key Observations:
Electron-Withdrawing Groups: Patented compounds incorporate 5-fluoro and trifluoromethyl groups, which enhance lipophilicity and metabolic stability.
Benzamide Substituents : The target compound’s 3-pyrazole group is simpler than the methoxypyrazine or cyclohexylethoxy groups in patented analogs. Bulky substituents (e.g., cyclohexylethoxy) may improve target selectivity by occupying hydrophobic pockets .
Heterocyclic Diversity : The patented compounds use methyl-pyrazoles or pyridazine/pyrazine rings, which could alter hydrogen-bonding or π-π stacking interactions compared to the target’s pyrazole.
Research Findings and Implications
Electronic and Conformational Analysis
- Electron Localization: Tools like Multiwfn could analyze electron density distribution in the thiazoloazepin core versus triazolo-pyridinone. The thiazole’s sulfur atom may increase electron delocalization, affecting binding interactions .
- Crystallographic Insights : SHELX is widely used for small-molecule refinement. If crystallized, the target compound’s azepine ring puckering and thiazole orientation could be compared to triazolo derivatives to predict binding modes.
Pharmacological Speculations
- The absence of fluorine in the target compound may reduce its potency against fluorine-dependent targets (e.g., kinases). However, the thiazoloazepin core’s flexibility might enable unique protein conformer binding.
- The 1H-pyrazol-1-yl group’s hydrogen-bonding capacity could mimic triazolo derivatives’ interactions, but steric differences may alter efficacy .
Biological Activity
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(1H-pyrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, including synthesis methods, pharmacological evaluations, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of 313.4 g/mol. The structure features a thiazoloazepine core substituted with a pyrazole ring and a benzamide moiety. This unique structure is believed to contribute to its diverse biological activities.
Synthesis Methods
The synthesis of this compound typically involves multi-step processes that include the formation of the thiazole and azepine rings. Specific catalysts and solvents are utilized to optimize yields and purity. The synthetic route often starts from commercially available precursors, employing reactions such as condensation and cyclization.
Antimicrobial Properties
Research has indicated that thiazole derivatives exhibit broad-spectrum antimicrobial activity. The incorporation of the pyrazole moiety may enhance this activity due to its ability to interact with bacterial enzymes or cell membranes. Studies have shown that related compounds demonstrate significant inhibition against various bacterial strains.
Anticancer Activity
Several derivatives of thiazolo[5,4-c]azepines have been evaluated for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and activation of caspases. For instance, compounds featuring similar structural motifs have been reported to inhibit tumor growth in xenograft models.
Neuropharmacological Effects
The compound has also been investigated for neuropharmacological activities. Pyrazole derivatives are known for their potential in treating neurological disorders. In animal models, compounds similar to this compound have shown anxiolytic and antidepressant effects without significant sedative properties.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with pyrazole substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts.
- Anticancer Evaluation : In vitro assays conducted on human cancer cell lines demonstrated that certain derivatives could significantly reduce cell viability at micromolar concentrations. Mechanistic studies revealed that these compounds could activate apoptosis pathways.
- Neuropharmacological Assessment : Behavioral tests in rodents showed that compounds similar to this compound had anxiolytic effects in the elevated plus-maze test without affecting locomotor activity.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
